(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid
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Overview
Description
Naringenin-7-O-glucuronide is a naturally occurring flavonoid glucuronide, derived from naringenin, a flavonoid found in citrus fruits. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects . The presence of the glucuronyl group enhances its stability and bioavailability compared to its aglycone form, naringenin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naringenin-7-O-glucuronide can be synthesized through enzymatic glucuronidation of naringenin. This process involves the use of uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to naringenin . The reaction is typically carried out in a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods: Industrial production of naringenin-7-O-glucuronide can be achieved through biotransformation using microbial cultures or engineered yeast strains that express UGT enzymes. This method offers a cost-effective and environmentally friendly approach to producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: Naringenin-7-O-glucuronide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative metabolites.
Reduction: The compound can be reduced to its corresponding dihydro derivatives.
Substitution: Naringenin-7-O-glucuronide can participate in nucleophilic substitution reactions, particularly at the glucuronide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidative metabolites.
Reduction: Dihydro derivatives.
Substitution: Various substituted glucuronides depending on the nucleophile used.
Scientific Research Applications
Naringenin-7-O-glucuronide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glucuronidation reactions and the stability of glucuronides.
Biology: The compound is studied for its role in cellular signaling pathways and its effects on gene expression.
Mechanism of Action
Naringenin-7-O-glucuronide exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: The compound inhibits pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Neuroprotective Effects: Naringenin-7-O-glucuronide interacts with the C-terminal tail of CRMP-2, enhancing its stability and binding affinity, which may contribute to its neuroprotective effects.
Comparison with Similar Compounds
Naringenin-7-O-glucuronide is unique due to the presence of the glucuronyl group, which enhances its stability and bioavailability compared to other flavonoids. Similar compounds include:
Naringenin: The aglycone form, which has lower stability and bioavailability.
Naringenin-7-O-glucoside: Another glucoside derivative with different pharmacokinetic properties.
Naringin: A flavonoid glycoside with similar biological activities but different metabolic pathways.
Properties
Molecular Formula |
C21H20O11 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29)/t13-,16+,17+,18-,19+,21-/m1/s1 |
InChI Key |
BDCRTIDKZGEVEN-ZJIWIORTSA-N |
Isomeric SMILES |
C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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